4,4'-p-Phenylenebisimino(6-chloro-1,3,5-triazine-4,2-diyl)iminobis5-hydroxy-6-(4-methoxy-3-sulphophenyl)azonaphthalene-2,7-di sulphonic acid (potassium sodium salt)
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Overview
Description
4,4’-p-Phenylenebisimino(6-chloro-1,3,5-triazine-4,2-diyl)iminobis5-hydroxy-6-(4-methoxy-3-sulphophenyl)azonaphthalene-2,7-disulphonic acid (potassium sodium salt) is a complex organic compound. It is known for its vibrant color properties and is commonly used as a dye in various industrial applications. The compound’s structure includes multiple functional groups, making it highly versatile in chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-p-Phenylenebisimino(6-chloro-1,3,5-triazine-4,2-diyl)iminobis5-hydroxy-6-(4-methoxy-3-sulphophenyl)azonaphthalene-2,7-disulphonic acid (potassium sodium salt) involves several steps:
Formation of the Triazine Ring: The triazine ring is synthesized through a nucleophilic substitution reaction involving cyanuric chloride and aniline derivatives.
Azo Coupling Reaction: The azo coupling reaction is performed between the triazine derivative and a diazonium salt derived from an aromatic amine. This step introduces the azo group into the compound.
Sulfonation: The final step involves sulfonation, where the compound is treated with sulfuric acid to introduce sulfonic acid groups, enhancing its solubility in water.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes. The reactions are carried out in reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is isolated through filtration, washing, and drying processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo and phenolic groups.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives with altered color properties.
Reduction: Amines and other reduced products.
Substitution: Substituted triazine derivatives with diverse functional groups.
Scientific Research Applications
Chemistry
The compound is used as a dye in various chemical applications, including textile dyeing and ink formulations. Its vibrant color and stability make it a popular choice in these industries.
Biology
In biological research, the compound is used as a staining agent for microscopy. Its ability to bind to specific cellular components allows researchers to visualize structures under a microscope.
Medicine
The compound has potential applications in medicine as a diagnostic dye. Its ability to selectively bind to certain tissues can aid in imaging and diagnostic procedures.
Industry
In addition to its use as a dye, the compound is employed in the production of colored plastics, coatings, and other materials
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular targets include various functional groups within the compound that interact with light. The pathways involved include electronic transitions within the molecule, leading to the absorption of light and the emission of color.
Comparison with Similar Compounds
Similar Compounds
4,4’-Diamino-2,2’-stilbenedisulfonic acid: Another dye with similar applications but different structural properties.
1,3,5-Triazine derivatives: Compounds with similar triazine rings but different substituents.
Uniqueness
4,4’-p-Phenylenebisimino(6-chloro-1,3,5-triazine-4,2-diyl)iminobis5-hydroxy-6-(4-methoxy-3-sulphophenyl)azonaphthalene-2,7-disulphonic acid (potassium sodium salt) is unique due to its combination of functional groups, which provide it with distinct color properties and versatility in chemical reactions. Its stability and solubility in water further enhance its applicability in various fields.
Properties
CAS No. |
85959-06-4 |
---|---|
Molecular Formula |
C46H32Cl2KN14NaO22S6 |
Molecular Weight |
1458.2 g/mol |
IUPAC Name |
potassium;sodium;5-[[4-chloro-6-[4-[[4-chloro-6-[[8-hydroxy-7-[(4-methoxy-3-sulfophenyl)diazenyl]-3-sulfo-6-sulfonatonaphthalen-1-yl]amino]-1,3,5-triazin-2-yl]amino]anilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methoxy-3-sulfophenyl)diazenyl]-7-sulfonaphthalene-2-sulfonate |
InChI |
InChI=1S/C46H34Cl2N14O22S6.K.Na/c1-83-29-9-7-23(15-31(29)87(71,72)73)59-61-37-33(89(77,78)79)13-19-11-25(85(65,66)67)17-27(35(19)39(37)63)51-45-55-41(47)53-43(57-45)49-21-3-5-22(6-4-21)50-44-54-42(48)56-46(58-44)52-28-18-26(86(68,69)70)12-20-14-34(90(80,81)82)38(40(64)36(20)28)62-60-24-8-10-30(84-2)32(16-24)88(74,75)76;;/h3-18,63-64H,1-2H3,(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76)(H,77,78,79)(H,80,81,82)(H2,49,51,53,55,57)(H2,50,52,54,56,58);;/q;2*+1/p-2 |
InChI Key |
BEMVKWCBXOLROA-UHFFFAOYSA-L |
Canonical SMILES |
COC1=C(C=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)O)NC4=NC(=NC(=N4)NC5=CC=C(C=C5)NC6=NC(=NC(=N6)Cl)NC7=C8C(=CC(=C7)S(=O)(=O)O)C=C(C(=C8O)N=NC9=CC(=C(C=C9)OC)S(=O)(=O)O)S(=O)(=O)[O-])Cl)O)S(=O)(=O)O.[Na+].[K+] |
Origin of Product |
United States |
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